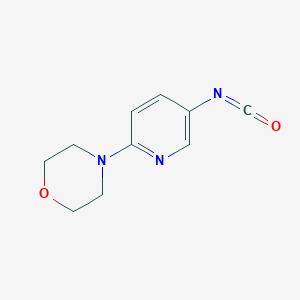![molecular formula C7H12FN B15318071 6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
6-Fluoro-3-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, with a fluorine atom attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable amine precursor, often facilitated by a base or a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further streamline the process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives and N-oxides, which can be further utilized in different applications.
Scientific Research Applications
6-Fluoro-3-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug design. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
8-Azabicyclo[3.2.1]octane: Another related compound with distinct structural and functional characteristics.
Uniqueness: 6-Fluoro-3-azabicyclo[3.2.1]octane stands out due to the presence of the fluorine atom, which imparts unique reactivity and enhances its potential in various applications. This fluorinated derivative exhibits improved stability and binding properties compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
6-fluoro-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H12FN/c8-7-2-5-1-6(7)4-9-3-5/h5-7,9H,1-4H2 |
InChI Key |
BAWCGEDYCDTGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
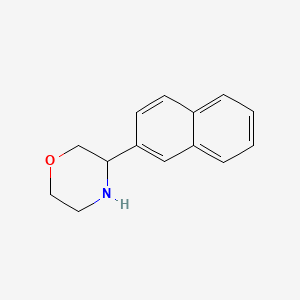
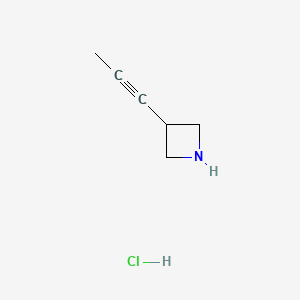

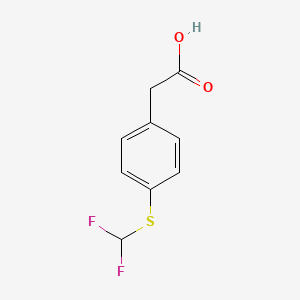
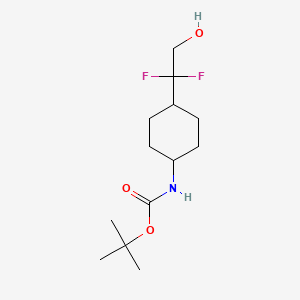
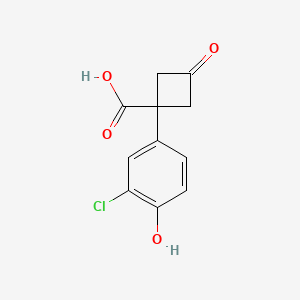
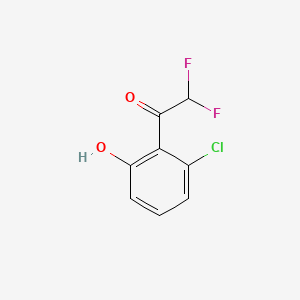


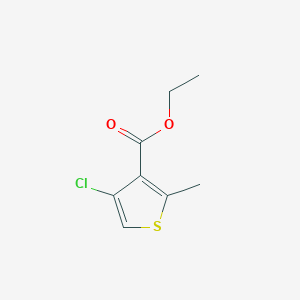

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
